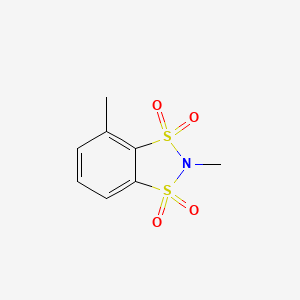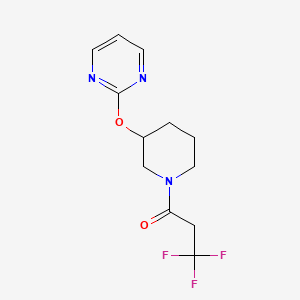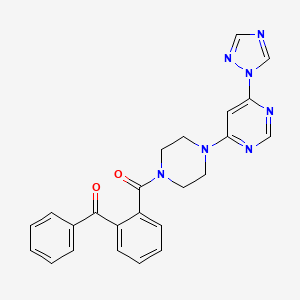
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a benzoylphenyl group . It is related to a class of compounds known as 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . These techniques allow for the identification of the various functional groups present in the molecule and their arrangement .Scientific Research Applications
Anticancer Activity
A study by Kamal et al. (2012) on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which share a structural resemblance to the compound , demonstrated significant anticancer activity in cervical cancer cells, including HeLa and SiHa. These compounds were found to activate the p53 protein, induce cell cycle arrest, and lead to apoptosis, highlighting their potential for further cancer research (Kamal et al., 2012).
Antimicrobial and Antifungal Properties
Research by Patel et al. (2011) explored pyridine derivatives for their antimicrobial activities. The study synthesized amide derivatives related to the compound of interest and evaluated their efficacy against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Tubulin Polymerization Inhibition
A recent study by Manasa et al. (2020) focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, assessing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This research contributes to understanding how structurally similar compounds might be used as potential anticancer agents, particularly in targeting the microtubule dynamics of cancer cells (Manasa et al., 2020).
Drug-likeness and In Vitro Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds, including those with a similar structure to the one , and assessed their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The findings suggest these compounds exhibit significant biological activity, making them candidates for further drug development (Pandya et al., 2019).
Future Directions
The future directions for research on (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone and similar compounds could include further exploration of their synthesis, characterization, and biological activity. These compounds could potentially be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety, like “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone”, are often associated with anticancer activities . They may target cancer cells and inhibit their proliferation .
Mode of Action
The compound might interact with its targets by binding to certain receptors or enzymes in the cancer cells, thereby inhibiting their functions and leading to cell death .
Biochemical Pathways
The compound could affect various biochemical pathways involved in cell proliferation and survival. By inhibiting these pathways, the compound could prevent the growth and spread of cancer cells .
Result of Action
The ultimate result of the compound’s action would be the inhibition of cancer cell proliferation, leading to a reduction in tumor size .
properties
IUPAC Name |
phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-12-10-29(11-13-30)21-14-22(27-16-26-21)31-17-25-15-28-31/h1-9,14-17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVHSSAVJDKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-benzoylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)
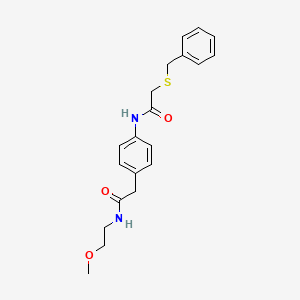
![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

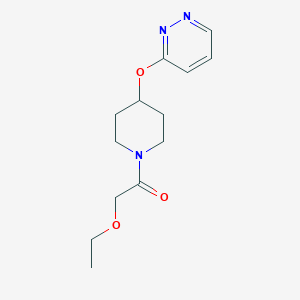
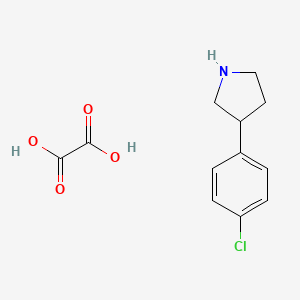
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)

